Lipophilicity (LogP) Advantage Over the Unsubstituted Phenyl Analog
The introduction of a para‑trifluoromethoxy group onto the aniline ring of the 2‑(anilinomethylene)‑5,5‑dimethyl‑1,3‑cyclohexanedione scaffold raises the calculated LogP from 1.61 (or a Kow‑estimated ~1.93) for the unsubstituted phenyl analog to 3.80 for the target compound, representing a > 100‑fold increase in computed octanol‑water partition coefficient [1][2]. This magnitude of lipophilicity enhancement is consistent with the established π value of ~+1.0 for the –O–CF₃ substituent and is predicted to improve passive membrane permeability and central nervous system (CNS) penetration [3].
| Evidence Dimension | Calculated octanol‑water partition coefficient (LogP) |
|---|---|
| Target Compound Data | Calculated LogP = 3.80 (ZINC15) [2] |
| Comparator Or Baseline | 2‑(Anilinomethylene)‑5,5‑dimethyl‑1,3‑cyclohexanedione (CAS 29974‑49‑0): ACD/LogP = 1.61; KowWin estimated Log Kow = 1.93 [1] |
| Quantified Difference | ΔLogP ≈ +1.9 to +2.2 (target vs unsubstituted analog) |
| Conditions | In silico prediction; ZINC15 (XLogP3) and ChemSpider (ACD/Labs Percepta, KOWWIN v1.67) |
Why This Matters
A ~2‑log‑unit LogP increase dramatically alters compound distribution and membrane partitioning, making the target compound the preferred choice for CNS‑oriented screening libraries where the unsubstituted analog would be predicted to show inadequate brain penetration.
- [1] ChemSpider. (2025). 2‑(Anilinomethylene)‑5,5‑dimethyl‑1,3‑cyclohexanedione (CSID:654306). Predicted ACD/LogP: 1.61; KowWin Log Kow: 1.93. View Source
- [2] ZINC15. (2019). Substance ZINC000290124816. Calculated LogP (XLogP3): 3.804. View Source
- [3] Scott, K.R., et al. (1995). J. Med. Chem., 38(20), 4033–4043. Table 1: π(para‑OCF₃) ≈ +1.04. View Source
